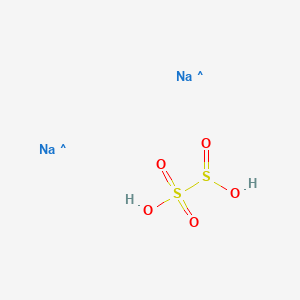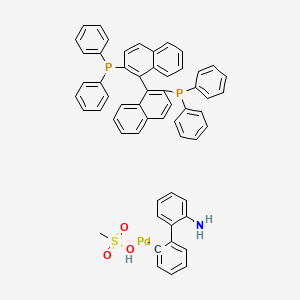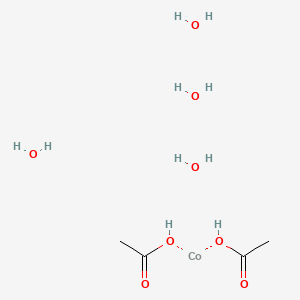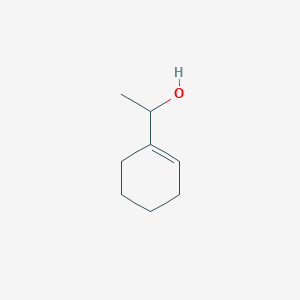
1-(1-Cyclohexen-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Cyclohexen-1-yl)ethanol, also known as this compound AldrichCPR, is an organic compound with the molecular formula C8H14O. It is a cyclohexene derivative with an ethanol group attached to the first carbon of the cyclohexene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Cyclohexen-1-yl)ethanol can be synthesized through several methods. One common method involves the hydrogenation of 1-cyclohexen-1-yl ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs at room temperature and atmospheric pressure.
Another method involves the reduction of 1-cyclohexen-1-yl ketone using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. This reaction is carried out at room temperature and yields this compound as the primary product.
Industrial Production Methods
In industrial settings, this compound can be produced through continuous hydrogenation processes. The use of a ruthenium catalyst supported on silica with an acid strength index of 10% or less has been reported to yield high efficiency and high yield of the desired product .
化学反応の分析
Types of Reactions
1-(1-Cyclohexen-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-cyclohexen-1-yl ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to form cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(1-cyclohexen-1-yl)chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: 1-cyclohexen-1-yl ketone.
Reduction: Cyclohexanol.
Substitution: 1-(1-cyclohexen-1-yl)chloride.
科学的研究の応用
1-(1-Cyclohexen-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-Cyclohexen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, forming 1-cyclohexen-1-yl ketone. In reduction reactions, the compound is converted to cyclohexanol through the addition of hydrogen atoms. The specific pathways and molecular targets depend on the type of reaction and the reagents used.
類似化合物との比較
1-(1-Cyclohexen-1-yl)ethanol can be compared with other similar compounds, such as:
1-Cyclohexen-1-yl ketone: This compound is an oxidation product of this compound and has similar chemical properties.
Cyclohexanol: This is a reduction product of this compound and is used in various industrial applications.
1-(1-Cyclohexen-1-yl)chloride: This compound is formed through the substitution of the hydroxyl group in this compound with a chloride group.
The uniqueness of this compound lies in its versatility as an intermediate in various chemical reactions and its applications in different fields of scientific research .
特性
IUPAC Name |
1-(cyclohexen-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h5,7,9H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYUSHUTMRYHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (2E)-2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042725.png)
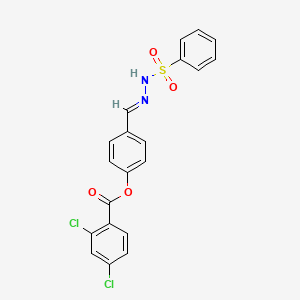
![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)
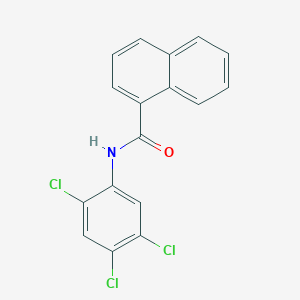
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)



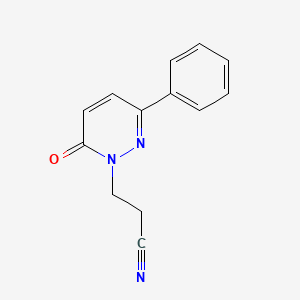
![ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12042776.png)
